molecular formula C9H20ClN B2362954 Cyclooctylmethanamine hydrochloride CAS No. 1209904-16-4

Cyclooctylmethanamine hydrochloride

Cat. No.: B2362954
CAS No.: 1209904-16-4
M. Wt: 177.72
InChI Key: RKMCMOTUWBALMU-UHFFFAOYSA-N
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Description

Cyclooctylmethanamine hydrochloride is a chemical compound with the molecular formula C₉H₂₀ClN and a molar mass of 177.72 g/mol . It is a derivative of cyclooctane, where a methanamine group is attached to the cyclooctyl ring, and it is commonly used in various chemical and industrial applications.

Scientific Research Applications

Cyclooctylmethanamine hydrochloride has several scientific research applications:

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves understanding the risks associated with handling the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclooctylmethanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclooctylmethanol with ammonia in the presence of a catalyst to form cyclooctylmethanamine. This intermediate is then treated with hydrochloric acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclooctylmethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Cyclooctylmethanone oxime.

    Reduction: Cyclooctylmethane.

    Substitution: Various substituted cyclooctylmethanamine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctylamine: Similar in structure but lacks the methanamine group.

    Cyclooctylmethanol: Contains a hydroxyl group instead of the methanamine group.

    Cyclooctane: The parent hydrocarbon without any functional groups.

Uniqueness

Cyclooctylmethanamine hydrochloride is unique due to the presence of both the cyclooctyl ring and the methanamine group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

cyclooctylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c10-8-9-6-4-2-1-3-5-7-9;/h9H,1-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMCMOTUWBALMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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